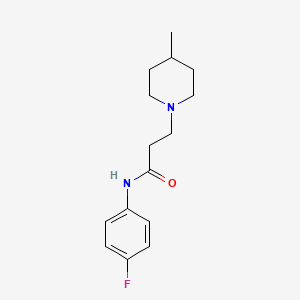![molecular formula C20H22N4O3 B5686324 3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5686324.png)
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine is a chemical compound that has been extensively researched for its potential therapeutic applications. It is commonly referred to as "MRS-2179" and is a selective antagonist of the P2Y1 receptor. This receptor is involved in various physiological processes, including platelet aggregation, inflammation, and pain perception.
Scientific Research Applications
MRS-2179 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit platelet aggregation, making it a potential treatment for thrombotic disorders such as stroke and myocardial infarction. MRS-2179 has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Additionally, MRS-2179 has been shown to have analgesic properties, making it a potential treatment for pain.
Mechanism of Action
MRS-2179 is a selective antagonist of the P2Y1 receptor. This receptor is activated by adenosine diphosphate (ADP) and plays a crucial role in platelet aggregation. By blocking the P2Y1 receptor, MRS-2179 inhibits platelet aggregation and reduces the risk of thrombotic events. MRS-2179 also inhibits the release of inflammatory mediators such as cytokines, reducing inflammation. Additionally, MRS-2179 has been shown to activate the opioid system, leading to its analgesic properties.
Biochemical and Physiological Effects
MRS-2179 has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation, reduces inflammation, and provides analgesia. MRS-2179 has also been shown to have a neuroprotective effect, reducing neuronal damage in animal models of stroke. Additionally, MRS-2179 has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of MRS-2179 is its selectivity for the P2Y1 receptor. This allows for more precise targeting of platelet aggregation and inflammation without affecting other physiological processes. However, one limitation of MRS-2179 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on MRS-2179. One area of research is the development of more soluble derivatives of MRS-2179 for in vivo administration. Another area of research is the investigation of MRS-2179 in other inflammatory diseases such as multiple sclerosis and psoriasis. Additionally, the potential neuroprotective effects of MRS-2179 warrant further investigation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion
MRS-2179 is a chemical compound that has been extensively researched for its potential therapeutic applications. Its selectivity for the P2Y1 receptor makes it a promising treatment for thrombotic disorders, inflammatory diseases, and pain. While there are limitations to its use in lab experiments, the potential benefits of MRS-2179 warrant further investigation in various disease states.
Synthesis Methods
The synthesis of MRS-2179 involves several steps, starting with the reaction of 2-chloro-3-pyridinecarboxaldehyde with 2-(2-aminoethyl)-1H-imidazole. The resulting compound is then reacted with 1-(5-methoxy-2-furoyl)-4-piperidinylamine to yield MRS-2179. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
properties
IUPAC Name |
(5-methoxyfuran-2-yl)-[4-[1-(pyridin-3-ylmethyl)imidazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-26-18-5-4-17(27-18)20(25)23-10-6-16(7-11-23)19-22-9-12-24(19)14-15-3-2-8-21-13-15/h2-5,8-9,12-13,16H,6-7,10-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVRPOBQIOLNDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(O1)C(=O)N2CCC(CC2)C3=NC=CN3CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-[1-(5-methoxy-2-furoyl)-4-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B5686245.png)

![N-(2-chlorophenyl)-3-{1-[(3-ethylisoxazol-5-yl)methyl]piperidin-4-yl}propanamide](/img/structure/B5686250.png)
![N-cyclobutyl-4-{[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5686255.png)
![5,5-dimethyl-3-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-1,3-oxazolidine-2,4-dione](/img/structure/B5686263.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxybenzaldehyde thiosemicarbazone](/img/structure/B5686264.png)
![(3R*,4R*)-1-[6-ethyl-2-(4-morpholinyl)-4-pyrimidinyl]-3-isopropyl-4-methyl-3-pyrrolidinol](/img/structure/B5686275.png)
![{3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidin-1-yl}acetic acid](/img/structure/B5686279.png)
![(3aR*,9bR*)-2-{[6-(dimethylamino)pyridin-3-yl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5686289.png)
![1-acetyl-4-{4-chloro-2-[(2-ethyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5686292.png)
![N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5686296.png)
![N-cyclopentyl-5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B5686312.png)

![cis-4-{[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]carbonyl}cyclohexanol](/img/structure/B5686338.png)